![molecular formula C30H34N4O6 B2719081 5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2137078-87-4](/img/structure/B2719081.png)
5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, a pyrazole ring, and a pyrrolidine moiety. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its protective groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Protein Engineering: Used in the synthesis of peptide-based inhibitors and probes.
Drug Development: Serves as a building block for potential therapeutic agents.
Medicine
Diagnostic Tools: Used in the development of diagnostic peptides and proteins.
Industry
Material Science: Used in the synthesis of peptide-based materials with unique properties.
Biotechnology: Employed in the production of bioactive peptides for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using the 2-methylpropan-2-yl (tert-butyl) group.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Fmoc Group: The Fmoc group is introduced to protect the amino group. This is usually done using Fmoc chloride in the presence of a base like triethylamine.
Final Coupling: The protected pyrrolidine and pyrazole intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, while the tert-butyl group can be removed using acids like trifluoroacetic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Bases: Piperidine, triethylamine
Acids: Trifluoroacetic acid, hydrochloric acid
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
Deprotected Amines: Removal of the Fmoc and tert-butyl groups yields the free amine.
Substituted Pyrazoles: Nucleophilic substitution can introduce various functional groups to the pyrazole ring.
Wirkmechanismus
The compound exerts its effects primarily through its protective groups, which facilitate the stepwise synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted reactions during peptide elongation. The tert-butyl group protects the pyrrolidine nitrogen, ensuring selective reactions at other sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar protective groups but different amino acid.
Fmoc-Arg(Pbf)-OH: Contains a different protecting group for the guanidino group.
Fmoc-Gly-OH: Simplest Fmoc-protected amino acid.
Uniqueness
Complex Structure: The combination of a pyrazole ring, pyrrolidine moiety, and multiple protective groups makes it unique.
Versatility: Its structure allows for a wide range of chemical modifications and applications.
This compound’s unique structure and versatile protective groups make it invaluable in peptide synthesis and various scientific research applications.
Eigenschaften
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6/c1-30(2,3)40-28(37)33-14-13-19(16-33)34(17-26-24(27(35)36)15-31-32(26)4)29(38)39-18-25-22-11-7-5-9-20(22)21-10-6-8-12-23(21)25/h5-12,15,19,25H,13-14,16-18H2,1-4H3,(H,35,36)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNINERVQYYTMKD-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=C(C=NN2C)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2718998.png)
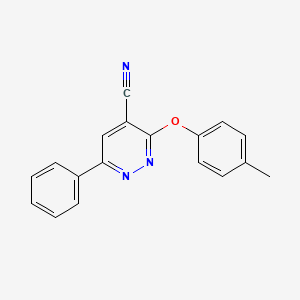
![{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol](/img/structure/B2719003.png)

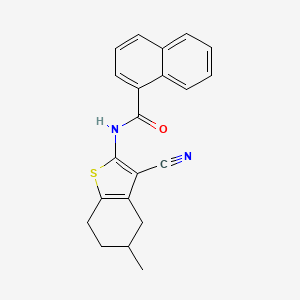
![3-(4-methoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide](/img/structure/B2719009.png)
![1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2719010.png)
![4-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2719011.png)
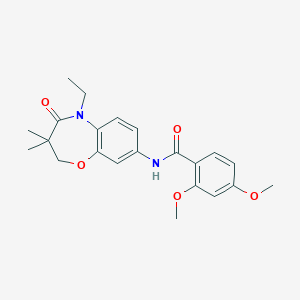
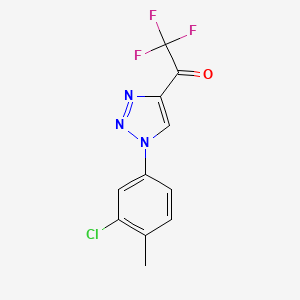

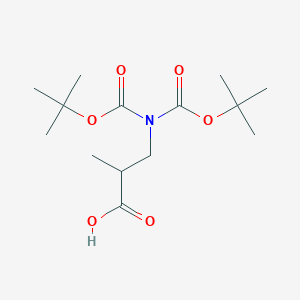
![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2719020.png)
![2-(1-{3-[4-(methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2719021.png)
